molecular formula C9H14N4O B1441549 3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one CAS No. 1354951-01-1

3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one

Cat. No.: B1441549
CAS No.: 1354951-01-1
M. Wt: 194.23 g/mol
InChI Key: GXVJMKKKYNEMNA-UHFFFAOYSA-N
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Description

3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one is a heterocyclic compound featuring a piperidinone ring substituted with an amino group and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by its attachment to the piperidinone structure.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of Piperidinone: The piperidinone ring is often prepared through the cyclization of appropriate precursors, such as amino acids or keto acids.

    Coupling Reaction: The final step involves coupling the pyrazole ring with the piperidinone structure, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the piperidinone ring, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and dyes due to its versatile chemical properties.

Mechanism of Action

The mechanism of action of 3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known for its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions, which can influence the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    3-amino-1-(1H-pyrazol-3-yl)piperidin-2-one: Lacks the methyl group on the pyrazole ring.

    3-amino-1-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one: The position of the pyrazole substitution differs.

    3-amino-1-(1-methyl-1H-pyrazol-4-yl)piperidin-2-one: Another positional isomer with the pyrazole ring substituted at a different position.

Uniqueness

The presence of the methyl group on the pyrazole ring in 3-amino-1-(1-methyl-1H-pyrazol-3-yl)piperidin-2-one can influence its chemical reactivity and biological activity, making it distinct from its analogs. This methyl group can affect the compound’s steric and electronic properties, potentially leading to unique interactions with biological targets.

Properties

IUPAC Name

3-amino-1-(1-methylpyrazol-3-yl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O/c1-12-6-4-8(11-12)13-5-2-3-7(10)9(13)14/h4,6-7H,2-3,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXVJMKKKYNEMNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N2CCCC(C2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101214132
Record name 2-Piperidinone, 3-amino-1-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354951-01-1
Record name 2-Piperidinone, 3-amino-1-(1-methyl-1H-pyrazol-3-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354951-01-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperidinone, 3-amino-1-(1-methyl-1H-pyrazol-3-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101214132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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